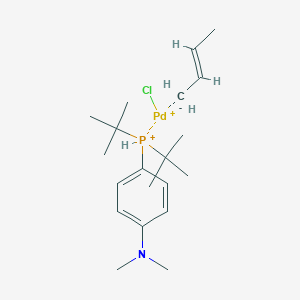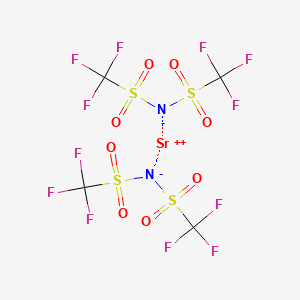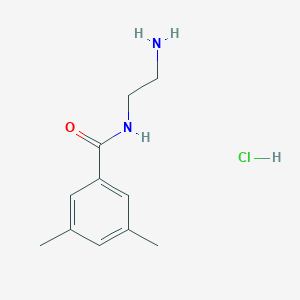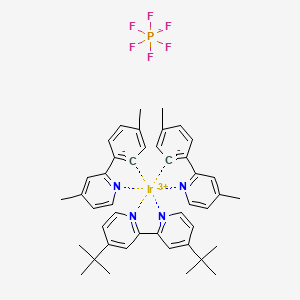![molecular formula C19H33ClNPPd B6301800 Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) CAS No. 1235509-04-2](/img/structure/B6301800.png)
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is a useful research compound. Its molecular formula is C19H33ClNPPd and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is 447.10740 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the Heck reaction . This reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is a fundamental step in many organic synthesis processes .
Mode of Action
Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) acts as a catalyst in the Heck reaction . It facilitates the coupling of aryl bromides and activated aryl chlorides with a range of mono- and disubstituted olefins . The compound’s interaction with these targets results in the formation of the arylated product with high E/Z stereoselection .
Biochemical Pathways
The Heck reaction, catalyzed by Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a key step in various biochemical pathways. It is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmacokinetics
Like other catalysts, its efficacy is determined by its ability to facilitate the desired reaction without being consumed in the process .
Result of Action
The result of the action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) is the formation of new carbon-carbon bonds via the Heck reaction . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the Heck reaction . Additionally, the presence of other substances in the reaction mixture can also impact the reaction’s outcome .
属性
CAS 编号 |
1235509-04-2 |
|---|---|
分子式 |
C19H33ClNPPd |
分子量 |
448.3 g/mol |
IUPAC 名称 |
chloropalladium(1+);1-(4-ditert-butylphosphanylphenyl)-N-methylmethanamine;prop-1-ene |
InChI |
InChI=1S/C16H28NP.C3H5.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-10-8-13(9-11-14)12-17-7;1-3-2;;/h8-11,17H,12H2,1-7H3;3H,1-2H2;1H;/q;-1;;+2/p-1 |
InChI 键 |
OSTWSTKYPFRHAA-UHFFFAOYSA-M |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
规范 SMILES |
CC(C)(C)P(C1=CC=C(C=C1)CNC)C(C)(C)C.[CH2-]C=C.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
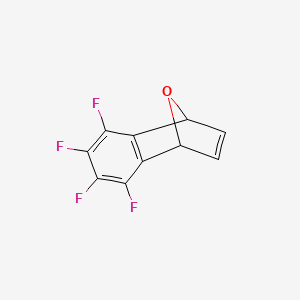
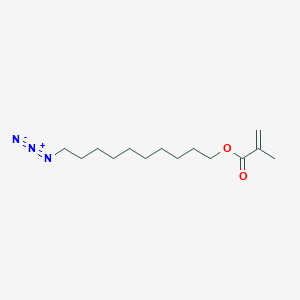
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

